molecular formula C6H10N2O2 B8074686 3-Amino-3-methylpiperidine-2,6-dione

3-Amino-3-methylpiperidine-2,6-dione

Cat. No.: B8074686
M. Wt: 142.16 g/mol
InChI Key: WTOYMYCNCNHMRN-UHFFFAOYSA-N
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Description

3-Amino-3-methylpiperidine-2,6-dione is a piperidine-derived bicyclic compound characterized by a six-membered ring containing two ketone groups (at positions 2 and 6) and an amino-methyl substitution at position 2.

Properties

IUPAC Name

3-amino-3-methylpiperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-6(7)3-2-4(9)8-5(6)10/h2-3,7H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOYMYCNCNHMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-methylpiperidine-2,6-dione typically involves the cyclization of amino acids or their derivatives. One common method is the cyclization of 3-aminomethylpiperidine-2,6-dione under acidic conditions. The reaction conditions include the use of strong acids like hydrochloric acid and heating the reaction mixture to promote cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-methylpiperidine-2,6-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of alkylated derivatives of the compound.

Scientific Research Applications

Organic Synthesis

3-Amino-3-methylpiperidine-2,6-dione serves as a crucial intermediate in the synthesis of various complex organic compounds. Its ability to undergo diverse chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it a valuable building block for chemists.

Table 1: Common Reactions Involving this compound

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateCarboxylic acids
ReductionLithium aluminum hydride (LiAlH4)Amines
SubstitutionAlkyl halides + BaseAlkylated derivatives

Medicinal Chemistry

This compound has gained attention for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Research indicates that it can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a critical role in inflammatory responses.

Table 2: Therapeutic Applications of this compound

Disease TypeMechanism of ActionPotential Benefits
Inflammatory DiseasesNF-kB inhibitionReduced inflammation
CancerInhibition of cancer cell proliferationPotential anti-cancer agent
Chronic Graft Versus Host DiseaseModulation of immune responseImproved patient outcomes
Infectious DiseasesAntiviral activity against HIVNew avenues for antiviral therapies

Biochemical Studies

In biochemical research, this compound is utilized to study enzyme mechanisms and interactions. Its structural properties allow researchers to explore its effects on various biomolecules, providing insights into cellular processes.

Industrial Applications

The compound is also used in the production of specialty chemicals and materials within the chemical industry. Its versatility and reactivity make it suitable for developing new materials with specific properties.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Anti-Cancer Properties : A study demonstrated that this compound could inhibit specific pathways involved in tumor growth, suggesting its potential as an anti-cancer agent .
  • Inflammatory Response Modulation : Research has shown that it effectively reduces levels of pro-inflammatory cytokines such as TNF-α by inhibiting NF-kB .
  • Synthesis of Derivatives : The compound has been used as a precursor for synthesizing other biologically active molecules, including lenalidomide and pomalidomide, which are important in treating multiple myeloma .

Mechanism of Action

The mechanism by which 3-Amino-3-methylpiperidine-2,6-dione exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

l-Hydroxy-3-methyl-3-(4-aminophenyl)piperidine-2,6-dione (3e)

  • Substituents: Methyl and 4-aminophenyl groups at position 3.
  • Physical Properties : Melting point = 189°C; confirmed via ¹H NMR (δ 6.64–7.25 ppm for aromatic protons) and ¹³C NMR (δ 180.2 ppm for carbonyl groups) .
  • Synthesis: Prepared via bromoacetophenone-mediated cyclization in acetonitrile with DMAP catalysis .

3-Ethyl-3-phenylpiperidine-2,6-dione

  • Substituents : Ethyl and phenyl groups at position 3.
  • Applications: Related to glutethimide (a sedative) and aminoglutethimide (an aromatase inhibitor) .
  • Bioactivity : Demonstrates anticonvulsant and enzyme-inhibitory properties due to its planar aromatic system .

Control Compounds (Con1–Con3)

  • Structures: Include 4-amino-2-(2,6-dioxopiperidin-3-yl) isoindoline-1,3-dione (Con1) and derivatives.
  • Bioactivity : IC₅₀ > 200 µM in cancer cell lines, indicating lower potency compared to urea-modified analogs .

Functional Analogs (Dione-Containing Anticancer Agents)

Benzoacridine-5,6-dione Derivatives

  • Mechanism : Act via nucleophilic attack on intermediates (e.g., 3-(4-hydroxybenzylidene)naphthalene-1,2,4(3H)-trione), forming antiproliferative adducts .
  • Activity : IC₅₀ = 5.4–47.99 µM in MCF-7 breast cancer cells, outperforming many traditional chemotherapeutics .

Ergost-25-ene-3,6-dione

  • Source : Phytocompound from Solanum torvum.
  • Activity : Higher binding affinity to BRCA1 than doxorubicin, with favorable ADMET properties .

Comparative Analysis Table

Compound Substituents Key Properties/Activity Reference
This compound 3-amino, 3-methyl Potential anticancer/neuroactive scaffold
l-Hydroxy-3-methyl-3-(4-aminophenyl)piperidine-2,6-dione 3-methyl, 4-aminophenyl High thermal stability (m.p. 189°C)
Benzoacridine-5,6-dione Fused aromatic system IC₅₀ = 5.4–47.99 µM (MCF-7)
Ergost-25-ene-3,6-dione Steroidal dione BRCA1 binding affinity > doxorubicin
Control Compounds (Con1–Con3) Isoindoline-dione core IC₅₀ > 200 µM (low potency)

Biological Activity

3-Amino-3-methylpiperidine-2,6-dione, also known as this compound hydrochloride, is a compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound belongs to the class of piperidine derivatives characterized by a six-membered nitrogen-containing ring structure. Its molecular formula is C6_{6}H10_{10}N2_{2}O2_{2}·HCl. The synthesis typically involves several steps, starting from L-Glutamine or 2,6-piperidinedione and methylamine through controlled chemical reactions. The hydrochloride form enhances solubility in water, facilitating its use in biological studies .

The biological activity of this compound is linked to its interaction with various cellular targets:

  • NF-kB Inhibition : The compound has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key transcriptional activator involved in inflammatory responses and various diseases. This inhibition can lead to decreased levels of pro-inflammatory cytokines such as TNF-α .
  • cAMP Modulation : It also influences cellular functions mediated by cyclic adenosine monophosphate (cAMP), which plays a role in inflammation and other cellular processes .

Anti-Cancer Properties

Research indicates that this compound exhibits potential as an anti-cancer agent. It has been investigated for its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival .

Inflammatory Diseases

The compound's ability to modulate NF-kB and TNF-α levels suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and ulcerative colitis. Its mechanism may involve reducing inflammation through the aforementioned pathways .

Other Therapeutic Uses

  • Chronic Graft Versus Host Disease : The compound has shown promise in managing conditions related to immune responses.
  • Infectious Diseases : Its action against HIV transcription indicates potential utility in antiviral therapies .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

StudyFindings
Hideshima et al. (2017)Identified off-target effects related to p53-related protein kinase (PRPK) that enhance the compound's cellular potency .
Dbaibo et al. (1993)Demonstrated that NF-kB regulation impacts cytokine levels significantly .
Patent US6403613Discussed the compound's potential in treating various inflammatory conditions by modulating TNF and NF-kB levels .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-amino-3-methylpiperidine-2,6-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves alkylation or cyclization of precursor molecules. For example, alkylation of imide intermediates with dibromoalkanes (e.g., 1,4-dibromobutane) in the presence of anhydrous K₂CO₃ and a catalytic base like DBU, refluxed in acetone for 60–70 hours, is a validated approach . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. Purification via column chromatography (e.g., chloroform:methanol gradients) ensures high yield and purity.

Q. How should solubility and stability of this compound be evaluated in aqueous buffers?

  • Methodological Answer : Prepare aqueous solutions by dissolving the crystalline solid in PBS (pH 7.2) at concentrations up to 10 mg/mL. Stability assessments require monitoring degradation via HPLC or UV-Vis spectroscopy over 24-hour periods under controlled temperatures (e.g., 4°C, 25°C). Avoid prolonged storage of solutions due to potential hydrolysis or oxidation .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Use ¹H-NMR (400 MHz, DMSO-d₆) to identify proton environments (e.g., δ 1.12–0.84 ppm for cyclopropyl groups in derivatives) and HRMS for molecular ion validation (e.g., m/z 525.2143 [M+H]⁺). FT-IR can confirm functional groups like carbonyls (C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in polymorphic form characterization of this compound?

  • Methodological Answer : Polymorphs require multi-technique analysis:

  • X-ray diffraction (XRD) to determine crystal lattice parameters.
  • Differential Scanning Calorimetry (DSC) to identify melting points and phase transitions (e.g., 142–143°C for the parent compound) .
  • Dynamic Vapor Sorption (DVS) to assess hygroscopicity and stability under humidity. Discrepancies in data may arise from solvent residues or amorphous content, necessitating recrystallization in varied solvents (e.g., acetone/water mixtures) .

Q. What mechanistic insights are critical for designing derivatives of this compound with enhanced bioactivity?

  • Methodological Answer : Focus on substituent effects at the piperidine ring and isoindolinone moiety. For example:

  • Introduce electron-withdrawing groups (e.g., fluoro, nitro) to modulate electron density and binding affinity.
  • Use molecular docking simulations to predict interactions with target proteins (e.g., cereblon in immunomodulatory studies). Validate hypotheses via SAR studies on derivatives like 3-(5-amino-1-oxoisoindolin-2-yl) analogs .

Q. How should researchers address inconsistencies in synthetic yield data for this compound derivatives?

  • Methodological Answer : Contradictions often stem from:

  • Reagent purity : Use anhydrous K₂CO₃ and freshly distilled solvents to minimize side reactions.
  • Reaction monitoring : Employ TLC or LC-MS to track intermediate formation.
  • Scale-up challenges : Optimize stirring efficiency and heat transfer in large batches. Statistical tools (e.g., Design of Experiments) can identify critical parameters .

Data Analysis and Experimental Design

Q. What strategies are recommended for validating the purity of this compound in complex matrices?

  • Methodological Answer : Combine chromatographic and spectral methods:

  • HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to separate impurities.
  • Mass spectrometry (LC-MS/MS) for trace-level quantification.
  • Elemental analysis to confirm stoichiometry (C, H, N within ±0.4% of theoretical values) .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability protocols:

  • Forced degradation : Expose samples to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 40°C.
  • Kinetic modeling : Calculate degradation rate constants (k) via Arrhenius plots.
  • ICH guidelines : Follow Q1A(R2) for long-term (25°C/60% RH) and accelerated (40°C/75% RH) storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-3-methylpiperidine-2,6-dione
Reactant of Route 2
3-Amino-3-methylpiperidine-2,6-dione

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